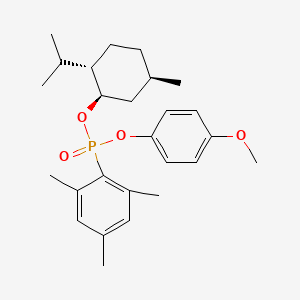
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-methoxyphenyl) mesitylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-methoxyphenyl) mesitylphosphonate is a chiral organophosphorus compound It is characterized by its unique structure, which includes a cyclohexyl ring substituted with isopropyl and methyl groups, a methoxyphenyl group, and a mesitylphosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-methoxyphenyl) mesitylphosphonate typically involves the reaction of a suitable cyclohexyl precursor with a phosphonate reagent. One common method involves the use of Grignard reagents, where the cyclohexyl precursor is reacted with a chlorophosphonate in the presence of a Grignard reagent to form the desired product . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-methoxyphenyl) mesitylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-methoxyphenyl) mesitylphosphonate is used as a ligand in organometallic catalysis. Its chiral nature makes it valuable in asymmetric synthesis, where it can help produce enantiomerically pure products .
Biology and Medicine
Its unique structure allows for the development of novel pharmaceuticals with specific biological activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-methoxyphenyl) mesitylphosphonate involves its interaction with specific molecular targets. In catalytic applications, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. The molecular pathways involved include the formation of metal-ligand complexes and subsequent catalytic cycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chiral phosphonates and phosphines, such as:
- Tris(4-methoxyphenyl)phosphine
- Diethyl 4-methoxyphenyl phosphate
- 2-(Diphenylphosphino)anisole
Uniqueness
What sets (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-methoxyphenyl) mesitylphosphonate apart is its specific chiral configuration and the presence of both cyclohexyl and methoxyphenyl groups. This unique combination of structural features imparts distinct reactivity and selectivity in various applications, making it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C26H37O4P |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
2-[(4-methoxyphenoxy)-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C26H37O4P/c1-17(2)24-13-8-18(3)16-25(24)30-31(27,26-20(5)14-19(4)15-21(26)6)29-23-11-9-22(28-7)10-12-23/h9-12,14-15,17-18,24-25H,8,13,16H2,1-7H3/t18-,24+,25-,31?/m1/s1 |
Clé InChI |
QSVAZXDJBQPZPR-QINHDOHZSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=C(C=C(C=C2C)C)C)OC3=CC=C(C=C3)OC)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OP(=O)(C2=C(C=C(C=C2C)C)C)OC3=CC=C(C=C3)OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


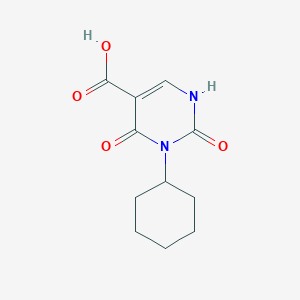
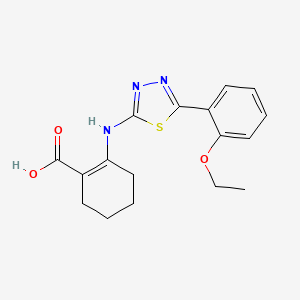
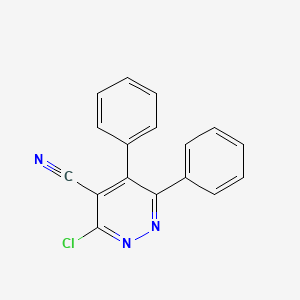

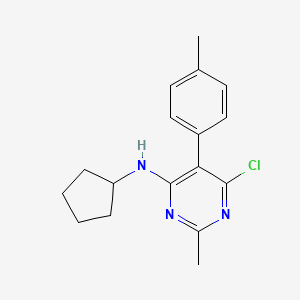
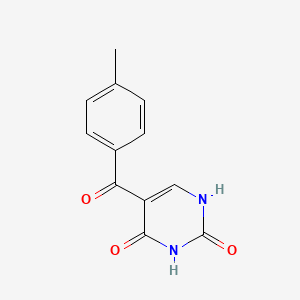
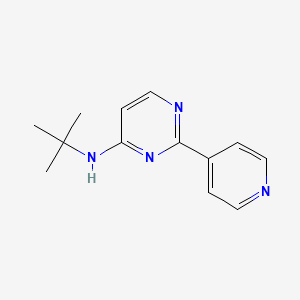
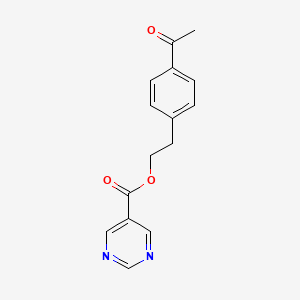
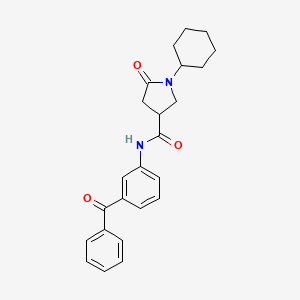

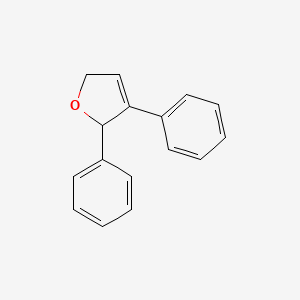
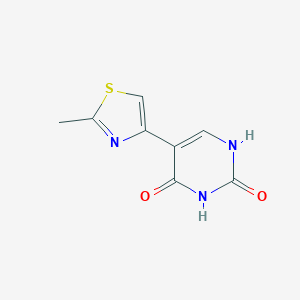
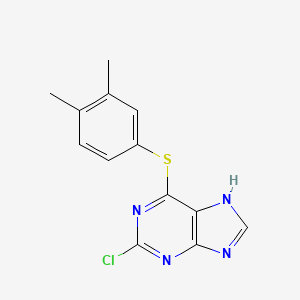
![Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis-](/img/structure/B12905862.png)
